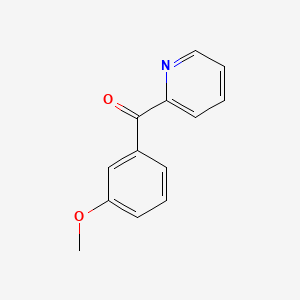
2-(3-Methoxybenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .Applications De Recherche Scientifique
Antifungal Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: “2-(3-Methoxybenzoyl)pyridine” is used in the synthesis of novel benzoylcarbamates bearing a pyridine moiety, which have shown good biological activity and are used in the fields of pesticides and medicines .
- Methods of Application: The compound is integrated with benzoyl, carbamate, and pyridinyl moieties into a molecule to create a series of substituted benzoyl carbamates containing a pyridine ring .
- Results: The synthesized compounds exhibited moderate to strong bioactivity against Botrytis cinerea, a plant pathogenic fungus. Some compounds exhibited significant activity with EC50 values (the concentration resulting in a 50% inhibition) of 6.45–6.98 μg/mL, and their activities were near or superior to that of chlorothalonil .
Catalyst in Chemical Reactions
- Scientific Field: Organic Chemistry
- Application Summary: “2-(3-Methoxybenzoyl)pyridine” is used in the preparation of magnetically recoverable catalysts for the synthesis of pyridine derivatives .
- Methods of Application: The compound is used in the synthesis of magnetic nanoparticles, which are then used as catalysts in multicomponent reactions for the synthesis of pyridine derivatives .
- Results: The use of these magnetically recoverable nano-catalysts has been found to be effective in the synthesis of pyridine derivatives, which show a wide range of excellent biological activities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDKZSACQCHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443077 |
Source


|
| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzoyl)pyridine | |
CAS RN |
55030-49-4 |
Source


|
| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

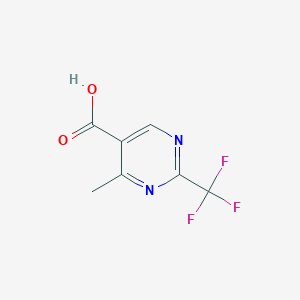
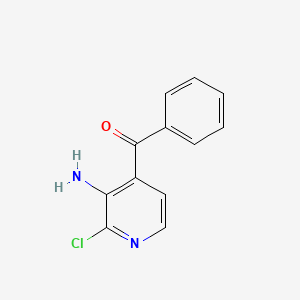
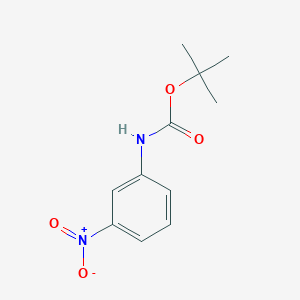
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
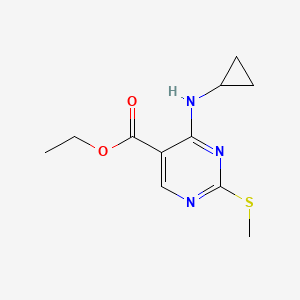

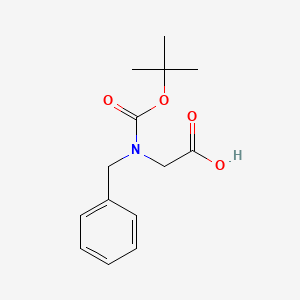
![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)
![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)